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Compound of Interest

Compound Name: (2-Isocyanoethyl)benzene

Cat. No.: B048291 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides an in-

depth look at the spectroscopic data for (2-isocyanoethyl)benzene, a versatile synthetic

intermediate. This document compiles and presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to

facilitate the accurate identification and utilization of this compound.

(2-Isocyanoethyl)benzene, with the molecular formula C₉H₉N, is a valuable reagent in organic

synthesis, notably in Ugi four-component reactions for the creation of diverse molecular

scaffolds.[1][2] Accurate characterization of this compound is paramount for its effective

application. The following sections provide a comprehensive summary of its spectroscopic

properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. The ¹H and ¹³C NMR data for (2-isocyanoethyl)benzene provide a clear fingerprint

of its chemical environment.
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¹H NMR Data

Chemical Shift (δ) ppm Multiplicity

7.49 – 7.23 m

3.64 tt

3.02 tt

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

157.1 (t, J = 5.8 Hz) Isocyano carbon (-N≡C)

136.7 Quaternary aromatic carbon (C-1)

128.8 Aromatic CH

128.7 Aromatic CH

127.3 Aromatic CH

43.0 (t, J = 5.0 Hz)
Methylene carbon adjacent to isocyanide (-CH₂-

N≡C)

35.7
Methylene carbon adjacent to phenyl group (Ph-

CH₂)

Note: NMR data is referenced to the residual solvent peak of CDCl₃.

Infrared (IR) Spectroscopy
Infrared spectroscopy is employed to identify the functional groups present in a molecule. The

IR spectrum of (2-isocyanoethyl)benzene is characterized by a strong, sharp absorption band

for the isocyanide group.
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IR Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Assignment

~2150 Isocyanide (-N≡C) stretching

~3030 Aromatic C-H stretching

~2950 Aliphatic C-H stretching

~1600, ~1495, ~1450 Aromatic C=C stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

Mass Spectrometry Data

m/z Assignment

131.07 [M]⁺ (Molecular Ion)

104.07 [M - HCN]⁺

91.05 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

procedures. The following are detailed methodologies for the characterization of (2-
isocyanoethyl)benzene.

NMR Spectroscopy Protocol
A sample of (2-isocyanoethyl)benzene (approximately 10-20 mg for ¹H NMR and 50-100 mg

for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is

transferred to a 5 mm NMR tube. NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual
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solvent signal (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Data processing involves

Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
The infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A

small drop of neat (2-isocyanoethyl)benzene is placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates to create a thin liquid film. Alternatively, the spectrum can be

obtained using an attenuated total reflectance (ATR) accessory. The spectrum is typically

recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol
Mass spectra are obtained using a gas chromatography-mass spectrometry (GC-MS) system

or by direct infusion into a mass spectrometer with an electron ionization (EI) source. For GC-

MS, a dilute solution of (2-isocyanoethyl)benzene in a volatile organic solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the GC. The compound is separated on a

capillary column and subsequently ionized in the mass spectrometer. The mass analyzer is

scanned over a mass range (e.g., m/z 40-300) to detect the molecular ion and its fragments.

Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing (2-isocyanoethyl)benzene using the described

spectroscopic techniques follows a logical progression.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis of (2-Isocyanoethyl)benzene Purification

NMR Spectroscopy
(¹H & ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation Purity Assessment
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of (2-
isocyanoethyl)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy (2-Isocyanoethyl)benzene (EVT-1174926) | 59795-89-0 [evitachem.com]

2. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Profile of (2-Isocyanoethyl)benzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048291#spectroscopic-data-for-2-isocyanoethyl-
benzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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